Cas no 88098-03-7 (1,3,5,2,4,6-Triazatriphosphorine,2,4,6-tris(4-aminophenoxy)-2,2,4,4,6,6-hexahydro-2,4,6-triphenoxy-)

1,3,5,2,4,6-Triazatriphosphorine,2,4,6-tris(4-aminophenoxy)-2,2,4,4,6,6-hexahydro-2,4,6-triphenoxy- structure
88098-03-7 structure
Product Name:1,3,5,2,4,6-Triazatriphosphorine,2,4,6-tris(4-aminophenoxy)-2,2,4,4,6,6-hexahydro-2,4,6-triphenoxy-
CAS-Nr.:88098-03-7
MF:C36H33N6O6P3
MW:738.605109930038
CID:645220
Update Time:2024-01-31

1,3,5,2,4,6-Triazatriphosphorine,2,4,6-tris(4-aminophenoxy)-2,2,4,4,6,6-hexahydro-2,4,6-triphenoxy- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3,5,2,4,6-Triazatriphosphorine,2,4,6-tris(4-aminophenoxy)-2,2,4,4,6,6-hexahydro-2,4,6-triphenoxy-
    • Benzenamine, 4,4',4''-[(2,4,6-triphenoxy-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine-2,4,6-triyl)tris(oxy)]tris-
    • Inchi: 1S/C36H33N6O6P3/c37-28-16-22-34(23-17-28)46-49(43-31-10-4-1-5-11-31)40-50(44-32-12-6-2-7-13-32,47-35-24-18-29(38)19-25-35)42-51(41-49,45-33-14-8-3-9-15-33)48-36-26-20-30(39)21-27-36/h1-27H,37-39H2
    • InChI-Schlüssel: QUYQTELCNNNRIW-UHFFFAOYSA-N
    • Lächelt: N1=P(OC2=CC=C(N)C=C2)(OC2=CC=CC=C2)N=P(OC2=CC=C(N)C=C2)(OC2=CC=CC=C2)N=P1(OC1=CC=C(N)C=C1)OC1=CC=CC=C1

Experimentelle Eigenschaften

  • Dichte: 1.43±0.1 g/cm3(Predicted)
  • pka: 3.12±0.10(Predicted)
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